1,3-Dicyclohexyl-6-hydroxy-5-(2-methylpropyliminomethyl)pyrimidine-2,4-dione
Overview
Description
1,3-Dicyclohexyl-6-hydroxy-5-(2-methylpropyliminomethyl)pyrimidine-2,4-dione is a complex organic compound belonging to the pyrimidine family Pyrimidines are nitrogen-containing heterocyclic aromatic compounds that play crucial roles in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dicyclohexyl-6-hydroxy-5-(2-methylpropyliminomethyl)pyrimidine-2,4-dione typically involves a multi-step process. One common method includes the reaction between primary amines, 1,1-bis-(methylthio)-2-nitroethene, ninhydrin, and barbituric acid. This reaction is carried out under mild conditions in ethanol media, resulting in the formation of the desired pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as microwave-assisted synthesis, can further improve the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Dicyclohexyl-6-hydroxy-5-(2-methylpropyliminomethyl)pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in various substituted pyrimidine derivatives .
Scientific Research Applications
1,3-Dicyclohexyl-6-hydroxy-5-(2-methylpropyliminomethyl)pyrimidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Dicyclohexyl-6-hydroxy-5-(2-methylpropyliminomethyl)pyrimidine-2,4-dione involves its interaction with specific molecular targets. For instance, as a PARP-1 inhibitor, the compound binds to the active site of the enzyme, preventing its activity. This inhibition compromises the DNA repair mechanism in cancer cells, leading to genomic dysfunction and cell death .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds share a similar pyrimidine core structure and have been studied for their PARP-1 inhibitory activity.
5-hydroxy-1,3-diazinane-2,4-dione: Another pyrimidine derivative with potential biological activity.
Uniqueness
1,3-Dicyclohexyl-6-hydroxy-5-(2-methylpropyliminomethyl)pyrimidine-2,4-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to inhibit PARP-1 with high potency makes it a valuable compound for further research and potential therapeutic applications .
Properties
IUPAC Name |
1,3-dicyclohexyl-6-hydroxy-5-(2-methylpropyliminomethyl)pyrimidine-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O3/c1-15(2)13-22-14-18-19(25)23(16-9-5-3-6-10-16)21(27)24(20(18)26)17-11-7-4-8-12-17/h14-17,25H,3-13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKGROOXYNWZOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN=CC1=C(N(C(=O)N(C1=O)C2CCCCC2)C3CCCCC3)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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